molecular formula C9H5Br2NO B3033734 4,6-dibromo-1H-indole-3-carbaldehyde CAS No. 115666-29-0

4,6-dibromo-1H-indole-3-carbaldehyde

Cat. No.: B3033734
CAS No.: 115666-29-0
M. Wt: 302.95 g/mol
InChI Key: WXSICAIDSPWKLJ-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indole-3-carbaldehyde (DBIA) is a heterocyclic aldehyde containing a five-membered ring with two bromine atoms. It is a member of the indole family, which is known for its aromatic and pharmacologically active properties. DBIA is a versatile molecule that is used in a variety of scientific applications, such as synthetic organic chemistry, biochemistry, and medicinal chemistry. It has been used in the synthesis of numerous compounds, including drugs, antibiotics, and insecticides.

Scientific Research Applications

Green & Sustainable Synthetic Routes

Indole-3-carbaldehyde derivatives, including those substituted at positions like 4,6 with bromo groups, have demonstrated wide applications due to their versatile synthons in organic chemistry. They have been notably active as lipoxygenase inhibitors, anti-tumour, antimicrobial, and anti-inflammatory agents. A green and sustainable nanocatalyzed synthetic route utilizing ZnO nanoparticles for Knoevenagel condensation of indole-3-carbaldehydes offers advantages in terms of yield, reaction time, and environmental benefits (Madan, 2020).

Advanced Organic Synthesis Techniques

The gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols into 1H-indole-2-carbaldehydes showcases the synthetic versatility of indole derivatives. This method is operationally simple and efficient, covering a wide range of substrates and yielding products with potential biological activity (Kothandaraman et al., 2011).

Dakin Oxidation for Indoloquinones Synthesis

Dakin oxidation applied to 4,6-dimethoxyindole-7-carbaldehydes, which can be related to 4,6-dibromo-1H-indole-3-carbaldehyde through structural modification, enables the synthesis of indoloquinones. This method emphasizes the importance of functional group activation for structural diversity in indole chemistry (Alamgir et al., 2008).

Novel Functional Derivatives Creation

Research into the synthesis of functional derivatives of indole, using indole-3-carbaldehyde as a precursor, leads to the development of compounds with potential applications in various fields, including medicinal chemistry and material science. Sequential reactions involving indole-3-carbaldehyde showcase the compound's utility in synthesizing complex structures (Dotsenko et al., 2018).

Versatile Building Blocks for Indole Derivatives

Indole-3-carbaldehyde's role as a versatile electrophile for the regioselective synthesis of trisubstituted indole derivatives highlights its importance in creating novel compounds with potential biological and chemical applications. This versatility underscores the value of indole derivatives in synthetic organic chemistry (Yamada et al., 2009).

Future Directions

Indole-3-carbaldehyde and its derivatives have been highlighted for their applications in inherently sustainable multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the research and application of 4,6-dibromo-1H-indole-3-carbaldehyde.

Properties

IUPAC Name

4,6-dibromo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSICAIDSPWKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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